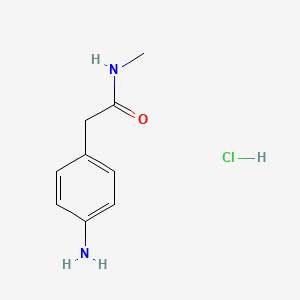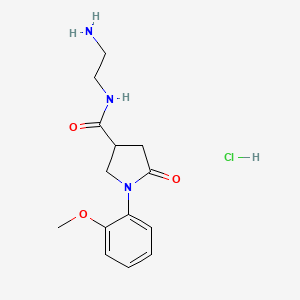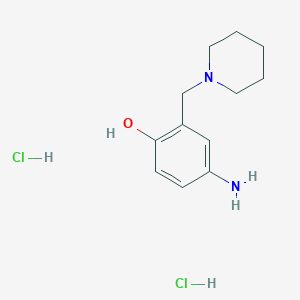
2-((4-Benzylpiperidin-1-yl)sulfonyl)ethanamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Benzylpiperidin-1-yl)sulfonyl)ethanamine oxalate is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a benzyl group attached to a piperidine ring, which is further connected to an ethanamine group via a sulfonyl linker. The oxalate salt form enhances its solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Benzylpiperidin-1-yl)sulfonyl)ethanamine oxalate typically involves multiple steps:
Benzylpiperidine Synthesis: : The starting material, 4-benzylpiperidine, can be synthesized through the reductive amination of benzaldehyde with piperidine.
Sulfonylation: : The benzylpiperidine is then reacted with chlorosulfonic acid to introduce the sulfonyl group, forming 4-benzylpiperidine sulfonyl chloride.
Amination: : The sulfonyl chloride is subsequently reacted with ethanamine to form 2-((4-Benzylpiperidin-1-yl)sulfonyl)ethanamine.
Oxalate Formation: : Finally, the resulting amine is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound involves scaling up the above synthetic routes, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Benzylpiperidin-1-yl)sulfonyl)ethanamine oxalate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form sulfonyl oxide derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the sulfonyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed
Oxidation Products: : Sulfonyl oxides and sulfones.
Reduction Products: : Reduced amine derivatives.
Substitution Products: : Substituted sulfonyl derivatives.
Aplicaciones Científicas De Investigación
2-((4-Benzylpiperidin-1-yl)sulfonyl)ethanamine oxalate has diverse applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound can be used as a probe in biological studies to investigate enzyme activities and receptor interactions.
Medicine: : Potential therapeutic applications include its use as a precursor for drug development targeting various diseases.
Industry: : It can be employed in the production of advanced materials and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism by which 2-((4-Benzylpiperidin-1-yl)sulfonyl)ethanamine oxalate exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: : The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: : It can influence signaling pathways related to cellular processes, such as apoptosis, cell proliferation, and metabolism.
Comparación Con Compuestos Similares
2-((4-Benzylpiperidin-1-yl)sulfonyl)ethanamine oxalate is unique due to its specific structural features and potential applications. Similar compounds include:
4-Benzylpiperidine: : Lacks the sulfonyl and amine groups.
2-(4-Benzylpiperidin-1-yl)ethanamine: : Does not contain the oxalate moiety.
4-Benzylpiperidine sulfonyl chloride: : Missing the ethanamine component.
Propiedades
IUPAC Name |
2-(4-benzylpiperidin-1-yl)sulfonylethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S.C2H2O4/c15-8-11-19(17,18)16-9-6-14(7-10-16)12-13-4-2-1-3-5-13;3-1(4)2(5)6/h1-5,14H,6-12,15H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWLWTJZFADKDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)CCN.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((1H-benzo[d]imidazol-2-yl)methyl)propan-2-amine hydrochloride](/img/structure/B7855293.png)

![6-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B7855320.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methylpropan-2-amine hydrochloride](/img/structure/B7855340.png)

![2-isopropyl-1-phenethyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B7855345.png)
![5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1H-1,2,4-triazol-3-amine nitrate](/img/structure/B7855348.png)
![2-(([1,1'-Biphenyl]-4-ylmethyl)amino)acetic acid hydrochloride](/img/structure/B7855354.png)



